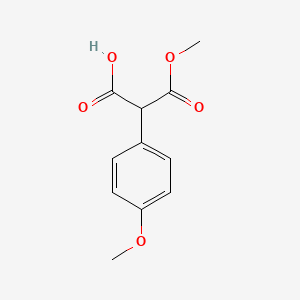

3-Methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid

Description

3-Methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid is a β-keto acid derivative characterized by a 4-methoxyphenyl group at the C2 position and a methoxy group at C2. Its molecular formula is C₁₁H₁₂O₅, with a molecular weight of 224.21 g/mol. The compound features two electron-donating methoxy groups, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

3-methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid |

InChI |

InChI=1S/C11H12O5/c1-15-8-5-3-7(4-6-8)9(10(12)13)11(14)16-2/h3-6,9H,1-2H3,(H,12,13) |

InChI Key |

UMUGIEWJUGHTRC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Methoxy-2-(4-methoxyphenyl)-3-oxopropanoic Acid

Detailed Synthetic Routes

Claisen Condensation Route

- Starting Materials : 4-Methoxyphenylacetate esters and methyl esters or ketones.

- Reaction Conditions : Basic medium, often sodium methoxide or sodium ethoxide in methanol or ethanol.

- Process : The ester and ketone undergo condensation to yield β-keto esters, which are subsequently hydrolyzed under acidic or basic conditions to yield the β-keto acid.

Friedel-Crafts Acylation Followed by Methoxylation

- Starting Materials : 4-Methoxybenzene and appropriate acyl chlorides.

- Catalyst : Lewis acid such as aluminum chloride (AlCl₃).

- Solvent : Inert solvents like dichloromethane or benzene.

- Process : The acylation introduces the keto group on the aromatic ring. Subsequent introduction of the methoxy group on the propanoic acid chain is achieved by methylation using dimethyl sulfate or methyl iodide under controlled temperature (30–40°C).

- Purification : Recrystallization or chromatography.

Stepwise Esterification and Oxidation

Industrial Scale Considerations

- Large-scale syntheses typically utilize continuous flow reactors to improve reaction control and scalability.

- Automated systems for reagent addition and temperature control enhance reproducibility.

- Purification is often achieved by recrystallization from ethanol/water mixtures or reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid).

- Solubility challenges during purification are addressed by using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution before recrystallization.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Claisen Condensation | 4-Methoxyphenylacetate esters, ketones | Sodium methoxide/ethoxide | Basic medium, reflux | Straightforward, good yields | Requires careful pH control |

| Friedel-Crafts Acylation | 4-Methoxybenzene, acyl chlorides | AlCl₃, dichloromethane | Room temp to reflux | High regioselectivity | Sensitive to moisture, harsh catalyst |

| Stepwise Esterification/Oxidation | Methoxyphenylacetic acid derivatives | KMnO₄, acidic medium | 30–40°C, acidic conditions | High purity product achievable | Multi-step, longer reaction time |

| Direct Condensation | 4-Methoxyphenylacetophenone, oxo-acid precursors | Sodium methoxide | Basic conditions, reflux | One-pot synthesis possible | May require purification by chromatography |

Research Findings and Characterization Techniques

- Spectroscopic Characterization :

- Fourier Transform Infrared Spectroscopy (FT-IR) : Characteristic carbonyl stretch at ~1700 cm⁻¹ and methoxy C–O stretch at ~1250 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) : ^1H NMR shows methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 6.7–7.5 ppm; ^13C NMR confirms keto carbonyl at ~200 ppm and carboxylic acid carbon at ~170 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight consistent with C₁₁H₁₂O₅ (m/z ~224.21).

- Purification Notes :

- Solubility issues addressed by using DMF or DMSO.

- Reverse-phase HPLC with C18 column effectively isolates pure compound.

- Yield and Purity :

- Yields typically range from 70% to 90% depending on the method.

- Purity assessed by HPLC is generally above 99%.

Summary and Recommendations

The preparation of this compound is well-established through multiple synthetic routes, with Claisen condensation and Friedel-Crafts acylation being the most prominent. The choice of method depends on scale, available starting materials, and desired purity. Industrial processes favor continuous flow and automated systems for efficiency.

For laboratory synthesis, stepwise esterification followed by oxidation provides a reliable route with manageable reaction conditions. Characterization by FT-IR, NMR, and HRMS is essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of 3-methoxy-2-(4-methoxyphenyl)propanoic acid.

Reduction: Formation of 3-methoxy-2-(4-methoxyphenyl)-3-hydroxypropanoic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

While comprehensive data tables and case studies for “3-Methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid” are not available in the search results, here's what is known about the applications of related compounds:

This compound

- Basic Information this compound has the molecular formula C11H12O5 and a molecular weight of 224.21 .

Related Compounds and Their Applications

It is important to note that the search results provide information on compounds that are structurally similar to this compound, but not direct applications of the compound itself.

- Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

- Chemistry It is used as an intermediate in synthesizing more complex organic molecules.

- Biology It is studied for potential biological activities, such as antioxidant and anti-inflammatory properties.

- Medicine It is investigated for potential therapeutic effects in treating various diseases.

- Industry It is used in producing pharmaceuticals and fine chemicals.

- Biological Activity It may have anti-inflammatory and anticancer properties. It can inhibit phospholipase A2 (PLA2), reducing inflammatory mediators. It can also modulate pathways associated with inflammation and apoptosis and induce apoptosis in cancer cell lines through caspase activation.

- Anti-inflammatory Effects It can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB, a key transcription factor in inflammation.

- 3-(4-Methoxyphenyl)-2-oxopropanoic acid

- This compound

- 8-hydroxy naphthyridines

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and keto groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

3-Methoxy-2-(4-(3-methoxy-2-(methoxycarbonyl)-3-oxopropyl)phenyl)-3-oxopropanoic acid (MW 338)

- Structure : Contains an additional methoxycarbonyl-substituted propyl chain on the 4-methoxyphenyl group.

- Comparison : The extended alkyl chain increases molecular weight (338 vs. 224.21) and lipophilicity, likely altering biodegradation kinetics compared to the target compound .

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid

- Structure : Bromo and hydroxyl substituents on the aryl ring.

- Molecular Formula : C₁₀H₉BrO₅ (MW 289.08).

- The hydroxyl group increases polarity, affecting solubility .

3-[4-Hydroxy-3-(methoxycarbonyl)phenyl]-2-oxopropanoic acid

- Structure : Methoxycarbonyl and hydroxyl groups on the aryl ring.

- Molecular Formula : C₁₁H₁₀O₆ (MW 238.19).

- Comparison : The methoxycarbonyl group (-COOMe) is strongly electron-withdrawing, which may reduce the electron-donating effect of the adjacent methoxy group, altering acidity and stability .

Derivatives with Heterocyclic Modifications

3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one

- Structure: Incorporates a quinoline ring fused to the β-keto acid moiety.

- This structural complexity may also reduce metabolic stability compared to the simpler target compound .

3-(4-Methoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

- Structure: Features an isoindole ring linked to the propanoic acid chain.

- Molecular Formula: C₁₈H₁₇NO₄ (MW 311.34).

- The increased molecular weight may reduce bioavailability .

Substituent Effects on Electronic Properties

Evidence from substituted benzimidazoles and pyrazoles (e.g., 4d–f in ) highlights that methoxy groups on aryl rings enhance electron-donating effects, leading to red-shifted absorption maxima in UV-Vis spectra. For instance:

- 4f (4-methoxyphenyl): Exhibits a red shift compared to non-substituted (4d) or fluoro-substituted (4e) analogs due to stronger electron donation .

- Target Compound : The dual methoxy groups likely amplify this effect, influencing photochemical behavior and electronic transitions.

Functional Group Variations in Propanoic Acid Derivatives

Biological Activity

3-Methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid is a complex organic compound belonging to the α-keto acid family. Its structure includes methoxy and phenyl groups, contributing to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula: and a CAS number of 2226423-93-2. The presence of two methoxy substituents enhances its electron-donating ability, which may influence its reactivity and biological interactions.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities, including:

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, its interaction with various molecular targets is crucial for understanding its therapeutic potential. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It may interact with receptors that play roles in inflammation and immune responses.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions requiring precise control of conditions to yield high-purity products. Common methods include:

- Condensation Reactions : Combining precursors under acidic or basic conditions to form the desired product.

- Functional Group Modifications : Employing reagents to introduce or modify functional groups on the aromatic ring.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-Methoxy-2-methyl-3-oxopropanoic acid | 3097-74-3 | 0.96 | Contains a methyl group instead of a phenyl group. |

| 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid | 13051-21-3 | 0.96 | Features two methyl groups on the propanoic backbone. |

| (R)-Methyl 3-hydroxy-2-methylpropanoate | 72657-23-9 | 0.96 | Contains a hydroxyl group instead of a ketone. |

Q & A

Q. What are the recommended synthetic routes for preparing 3-Methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid?

The synthesis typically involves Claisen condensation or oxidation of substituted propanol precursors . For example:

- Stepwise esterification and oxidation : Start with a methoxyphenylacetic acid derivative, esterify to form an ethyl ester (e.g., Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate as in ), followed by oxidation using agents like potassium permanganate in acidic conditions to yield the 3-oxo group .

- Direct condensation : React 4-methoxyphenylacetophenone with an appropriate oxo-acid precursor under basic conditions (e.g., sodium methoxide) to form the β-keto acid backbone .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the 3-oxo group and methoxy C-O stretch at ~1250 cm⁻¹) .

- NMR : ¹H NMR confirms methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.7–7.5 ppm). ¹³C NMR distinguishes the keto carbonyl (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₂O₆ expected m/z 240.0634) .

Q. How should researchers handle solubility challenges during purification?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution, followed by recrystallization in ethanol/water mixtures .

- Chromatography : Employ reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the pure compound .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

Conflicting reactivity (e.g., methoxy group substitution vs. stability) often stems from solvent polarity and catalyst choice :

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce stereocenter formation during condensation .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers, achieving >90% ee .

- Chiral chromatography : Employ a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers post-synthesis .

Q. How do steric and electronic effects influence the compound’s stability under acidic conditions?

Q. What methodologies address low yields in multi-step syntheses?

- Reaction monitoring : Use in-situ FT-IR or LC-MS to identify intermediates and optimize stepwise conversions .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve reduction steps (e.g., converting nitro to amino groups in precursors) .

- Purification tweaks : Combine solvent extraction (ethyl acetate/water) with silica gel chromatography (hexane:ethyl acetate 3:1) to recover >75% yield .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points?

Variations in melting points (e.g., 122–124°C vs. 130°C) often arise from:

Q. Why do biological activity studies show inconsistent results for this compound?

- Assay conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) alter IC₅₀ values. Standardize protocols using CLSI guidelines .

- Solubility in media : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation during bioassays .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.